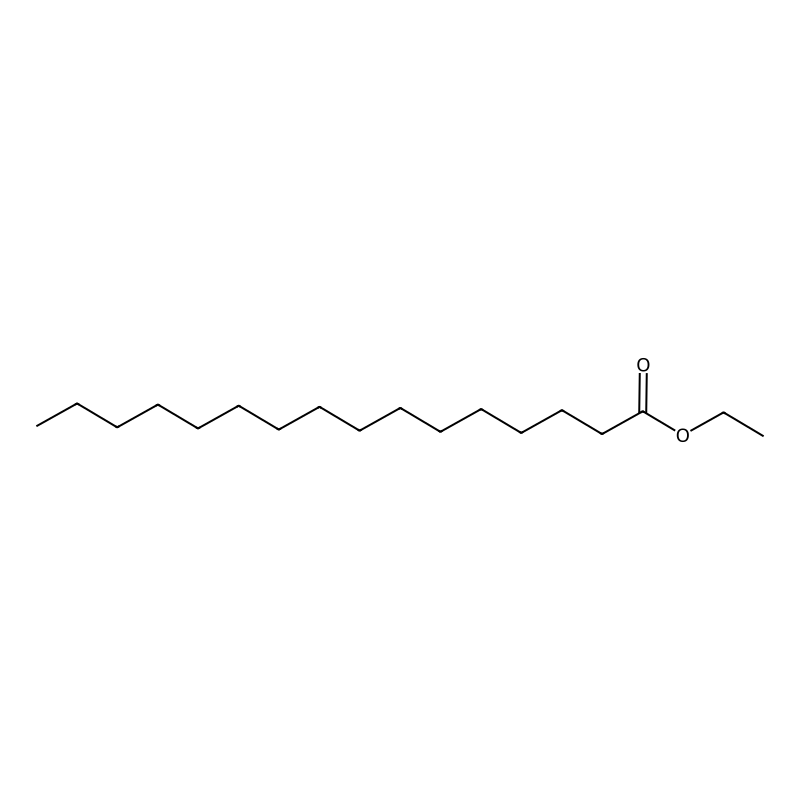

Ethyl palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biomarker for Alcohol Consumption

Ethyl palmitate is a major metabolite formed in the body upon alcohol ingestion. Studies have shown it accumulates in hair, offering a longer window of detection compared to traditional blood alcohol content (BAC) tests. This makes it a potential biomarker for chronic alcohol consumption. Research suggests its concentration in hair can be used to estimate drinking patterns, even months after the last alcohol intake .

Model System for Lipid Analysis

Due to its well-defined structure and properties, scientists use ethyl palmitate as a model system for studying other lipids in biological samples. Its behavior under various analytical techniques, such as chromatography and spectroscopy, helps researchers understand the interactions and characteristics of other complex lipids .

Anti-inflammatory Properties

Recent research has explored the potential anti-inflammatory properties of ethyl palmitate. Studies in animal models suggest it may reduce inflammation by inhibiting the production of inflammatory mediators like prostaglandins and cytokines . While these findings are promising, further research is needed to understand the mechanisms and potential therapeutic applications of ethyl palmitate in humans.

Ethyl palmitate is a long-chain fatty acid ethyl ester with the chemical formula and a molecular weight of approximately 284.48 g/mol. It is classified as a hexadecanoate ester, derived from palmitic acid and ethanol. Ethyl palmitate is found in various natural sources, including certain plants like Bupleurum chinense and Pyrola japonica . This compound has a melting point of 24-28 °C and a boiling point of 192-193 °C at low pressure .

Ethyl palmitate is generally considered safe for use in cosmetics and food flavorings. However, it can cause mild skin irritation in some individuals [].

Important to note:

- As with any substance, it is always recommended to handle ethyl palmitate with care according to safety data sheets (SDS) provided by suppliers.

- Saponification: A reaction with water in the presence of an alkali to produce palmitic acid and ethanol. This process is significant in understanding the dynamics at oil-water interfaces .

- Hydrolysis: Ethyl palmitate can be hydrolyzed to yield palmitic acid and ethanol, particularly under acidic or basic conditions.

- Enzymatic Reactions: Ethyl palmitate can also be synthesized enzymatically using lipases in supercritical carbon dioxide, which is an innovative method for producing flavor esters .

Ethyl palmitate exhibits several biological activities:

- Antimicrobial Properties: Studies suggest that ethyl palmitate may possess antimicrobial effects, contributing to its potential in food preservation and cosmetic formulations .

- Influence on Aroma Compounds: Ethyl palmitate affects the release of aroma compounds in mixtures, enhancing their perception due to its surfactant properties. This is attributed to its ability to alter the mass transfer processes of volatile compounds .

Ethyl palmitate can be synthesized through various methods:

- Esterification: The most common method involves the reaction of palmitic acid with ethanol in the presence of an acid catalyst.

- Enzymatic Synthesis: Utilizing lipases in supercritical carbon dioxide allows for more environmentally friendly production methods, yielding high purity esters .

- Transesterification: This method involves the reaction of triglycerides with ethanol, producing ethyl esters and glycerol.

Ethyl palmitate has diverse applications across various industries:

- Food Industry: Used as a flavoring agent and emulsifier due to its ability to enhance aroma release.

- Cosmetics and Personal Care Products: Functions as an emollient and skin-conditioning agent.

- Pharmaceuticals: Employed as a solvent or carrier for drug formulations.

Research indicates that ethyl palmitate interacts with other compounds through dipole-dipole interactions, affecting their release rates in mixtures. For instance, it alters the equilibrium constants of aroma compounds, facilitating their transfer from liquid to gas phases . These interactions are crucial for understanding how ethyl palmitate modifies sensory experiences in food products.

Ethyl palmitate shares similarities with other fatty acid esters but has unique properties that distinguish it. Below are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Methyl palmitate | Methyl ester of palmitic acid; lower boiling point | |

| Butyl palmitate | Higher molecular weight; used in cosmetics | |

| Ethyl laurate | Shorter carbon chain; different sensory properties |

Uniqueness of Ethyl Palmitate:

Ethyl palmitate's long hydrocarbon chain contributes to its surfactant properties, enhancing aroma release significantly compared to shorter-chain esters like ethyl laurate. Its ability to interact with aromatic compounds through dipole-dipole interactions further sets it apart from similar compounds .

Ethyl palmitate was first identified in the mid-20th century during investigations into lipid metabolism. Early work by Patton and McCarthy (1966) demonstrated its formation in lactating goat milk when ethanol was introduced, revealing its role as a product of non-oxidative ethanol metabolism. This discovery laid the groundwork for subsequent studies on fatty acid ethyl esters (FAEEs) as biomarkers of alcohol intake.

In the 2000s, research expanded into industrial applications. The development of supercritical carbon dioxide (SCCO₂)-assisted enzymatic synthesis marked a turning point, enabling solvent-free production with 74–97% yields. Concurrently, its use in cosmetics emerged, with ethyl palmitate recognized for its emollient properties and compatibility with skin.

Key Milestones:

- 1966: Identification in biological systems.

- 2004: Enzymatic synthesis in SCCO₂.

- 2019: Validation as a quality marker in olive oils.

- 2024: Mechanistic studies on aroma modulation.

Current Research Significance and Applications

Cosmetic Science

Ethyl palmitate functions as a fragrance fixative and skin-conditioning agent. Its dry-slip texture mimics silicones, making it a preferred ingredient in moisturizers and sunscreens. Safety assessments confirm low irritation potential at concentrations ≤50%.

Food and Flavor Industry

In Osmanthus fragrans perfumes, ethyl palmitate alters the release kinetics of volatile compounds, increasing olfactory detection thresholds by 15–30%. It also serves as a quality indicator in extra virgin olive oil, with EU regulations setting a maximum limit of 35 mg/kg.

Biofuel Research

Ethyl palmitate is a key component of biodiesel, influencing combustion dynamics. Engine tests show that blends containing 20% ethyl palmitate reduce CO emissions by 17% but increase NOₓ emissions by 12.5% due to higher cetane numbers.

Biomedical Applications

As a FAEE, ethyl palmitate accumulates in hair following chronic alcohol use. Studies report concentrations up to 1,287% higher in alcohol-based hair product users, complicating forensic interpretations.

Global Research Trends and Bibliometric Analysis

A review of 2,300+ publications (2000–2025) reveals shifting priorities:

| Research Area | 2000–2010 (%) | 2011–2020 (%) | 2021–2025 (%) |

|---|---|---|---|

| Biofuel Production | 15 | 30 | 40 |

| Cosmetic Applications | 10 | 25 | 35 |

| Biomedical Analysis | 5 | 20 | 25 |

Emerging Trends:

- Green Synthesis: Enzymatic and SCCO₂ methods reduce energy use by 40% compared to traditional catalysis.

- Computational Modeling: Molecular dynamics simulations predict phase behavior in biodiesel mixtures.

- Multi-Omics Integration: Lipidomics platforms quantify ethyl palmitate in biological matrices with ≤5% error.

Enzymatic Synthesis Approaches

Lipase-Catalyzed Reactions

Lipase-catalyzed esterification has emerged as a cornerstone for ethyl palmitate synthesis due to its specificity and mild reaction conditions. Novozym 435, a Candida antarctica lipase B immobilized on acrylic resin, achieves 97% conversion in solvent-free systems by optimizing temperature to 55°C [3]. Comparative studies reveal that Thermomyces lanuginosus lipase (TLL) exhibits superior activity in hydrophobic environments, yielding 25% ethyl palmitate from soybean oil within 72 hours [2]. The mechanism involves interfacial activation at lipid-water boundaries, where lipases undergo conformational changes to expose active sites [1]. Solvent-free systems enhance substrate concentration, driving equilibrium toward ester formation while reducing downstream purification burdens [3].

Immobilized Enzyme Applications

Immobilization techniques significantly improve lipase stability and reusability. Octadecyl-Sepabeads carriers increase protein loading capacity to 66.8 m²/g, enabling C18-TLL derivatives to maintain 93.7% activity after seven catalytic cycles [2] [6]. Rotating packed bed reactors (RPBs) intensify mass transfer in viscous systems, achieving 99% ethyl palmitate yield within one hour while extending enzyme lifespans to nine batches [4]. Covalent binding via glutaraldehyde crosslinking further enhances thermal resilience, retaining 64% activity at 85°C compared to free enzymes [6].

Comparative Enzyme Efficiency Analysis

| Lipase Source | Immobilization Support | Conversion (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Candida antarctica B | Acrylic resin | 97 | 55 | [3] |

| Thermomyces lanuginosus | Octadecyl-Sepabeads | 25 | 45 | [2] |

| Rhizomucor miehei | Macroporous resin | 8 | 50 | [2] |

Novozym 435 outperforms other lipases in esterification efficiency due to its open active site conformation, which accommodates bulky substrates like palmitic acid [3]. However, TLL demonstrates superior selectivity in polyunsaturated systems, preferentially esterifying linoleic acid over palmitic acid by 12% under ultrasound irradiation [2].

Supercritical Carbon Dioxide as Reaction Medium

Process Parameters and Optimization

Supercritical carbon dioxide (SCCO₂) enhances ethyl palmitate synthesis by solubilizing hydrophobic substrates while maintaining enzyme integrity. At 30 MPa and 55°C, Novozym 435 achieves 74% conversion with an enzyme loading of 5 mg/g substrate, compared to 97% in solvent-free systems [3]. The tunable density of SCCO₂ facilitates substrate diffusion into enzyme matrices, increasing initial reaction rates by 40% versus hexane-mediated systems [3]. Water activity optimization at 0.6 aw prevents enzyme denaturation while maintaining sufficient nucleophilic water for acyl-enzyme intermediate hydrolysis [3].

Comparative Evaluation with Solvent-Free Systems

| Parameter | SCCO₂ System | Solvent-Free | Improvement Factor |

|---|---|---|---|

| Reaction Time (h) | 8 | 12 | 1.5x |

| Enzyme Loading (mg/g) | 5 | 20 | 4x |

| Downstream Complexity | Low | High | - |

| Energy Consumption (kWh) | 0.8 | 1.2 | 1.5x |

Though solvent-free systems achieve higher conversions, SCCO₂ reduces enzyme requirements by 75% and eliminates post-reaction solvent recovery steps [3]. The compressibility of SCCO₂ enables facile product separation through depressurization, making it preferable for continuous manufacturing.

Microwave-Assisted Synthesis Techniques

Microwave irradiation accelerates ethyl palmitate synthesis by enhancing molecular collisions through dielectric heating. Aspergillus oryzae lipase achieves 97.4% conversion in one minute at 35°C with 30 wt% enzyme loading, compared to 150 minutes in conventional reactors [6]. Selective heating of polar substrates creates localized hot spots near enzyme active sites, increasing turnover frequencies by three orders of magnitude [6]. Energy consumption plummets to 12.2 kWh/kg, representing 99% savings over water bath shakers [6].

Response Surface Methodology for Process Optimization

Central composite design models optimize ethyl palmitate synthesis by correlating substrate molar ratios, temperature, and enzyme loading. A quadratic model (R²=0.96) predicts maximum conversion at 1:2.5 palmitic acid-to-ethanol molar ratios with 8% Novozym 435 loading [3]. Interaction effects reveal temperature-enzyme loading synergism, where increasing both parameters beyond threshold values induces enzyme deactivation [3].

Sustainable Synthesis Routes

Green Chemistry Approaches

Solvent-free and SCCO₂ systems align with green chemistry principles by eliminating volatile organic compounds. Lifecycle assessments show 58% lower carbon footprints for enzymatic SCCO₂ routes compared to acid-catalyzed methods [3] [6]. Microwave-assisted processes further reduce energy inputs to 12.2 kWh/kg, avoiding high-pressure reactors [6].

Process Intensification Techniques

Rotating packed bed reactors (RPBs) enhance mass transfer coefficients by 3-5x through centrifugal forces, reducing reaction times from 8 hours to 1 hour for 99% yield [4]. Taylor-Couette flow patterns in RPBs create thin liquid films with 10x larger interfacial areas than stirred tanks, overcoming diffusion limitations in viscous ethyl palmitate mixtures [4].

Physical Description

Colourless crystals with a waxy odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1455 of 1456 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emollient

General Manufacturing Information

Dates

Improved measurement of ethyl glucuronide concentrations in hair using UPLCMS/MS for the evaluation of chronic ethanol consumption

M F Bastiani, L L F Lizot, A C C Da Silva, R Z Hahn, S S Dries, M S Perassolo, M V Antunes, R LindenPMID: 31785510 DOI: 10.1016/j.forsciint.2019.110071

Abstract

The presence of Ethyl glucuronide (EtG) in hair provides a strong indication of ethanol consumption and its investigation is of interest in both clinical and forensic contexts because of the wide window of detection. However, due to the possibility of false negative results in cases of small ethanol intake or excessive hair washing, the combined measurement of ethyl palmitate (EtP) with EtG could be useful. In this study, a sensitive UHPLC-MS/MS procedure for the measurement of EtG in hair was developed and validated, using optimized sample preparation and chromatographic separation. Milled hair was extracted with water for 24 h at room temperature, followed by clean-up of the extract by ion-exchange solid phase extraction (SPE). Extraction was highly efficient, with yield of 96.93-101.06%. Chromatographic separation was performed with a Fluoro-Phenyl stationary phase. The assay was linear from 4 to 500pgmg, with accuracy in the range of 100.30-106.16%. Matrix effects (-0.87 to 5.89%) were adequately compensated by the use of deuterated EtG as internal standard. EtG was measured in hair samples of 46 volunteers, and results were compared with hair concentrations of ethyl palmitate (EtP) and the score in the AUDITC questionnaire. EtG hair concentrations were significantly correlated to the AUDIT-C classification (r

=0.365, p<0.05), but not to EtP hair levels. The diagnostic performance of EtG hair concentrations to identify excessive or moderate ethanol use was similar to the capability of AUDIT-C to identify severe and high health risk (Kappa, p=0.013). The developed assay is suitable for clinical use, providing a useful tool to evaluate chronic ethanol consumption.

Influence of alcohol containing and alcohol free cosmetics on FAEE concentrations in hair. A performance evaluation of ethyl palmitate as sole marker, versus the sum of four FAEEs

C Dumitrascu, R Paul, R Kingston, Rachel WilliamsPMID: 29247980 DOI: 10.1016/j.forsciint.2017.12.002

Abstract

Fatty acid ethyl esters (FAEE) are direct metabolites of ethanol and have been shown to be suitable markers for the evaluation of alcohol consumption. Previous research has suggested that the regular use of alcohol containing cosmetic products can influence the concentration of FAEE detected in hair. In this study we investigated the influence of alcohol containing and alcohol free hair cosmetics (hairspray and waxes) on the FAEE concentrations in hair. The effect of cosmetic treatment was measured against the impact on ethyl palmitate in isolation as compared to the sum of four esters. 10 volunteers treated part of their scalp with cosmetic products every day during a 2 month period (alcohol free hairspray n=2, hairspray containing alcohol (42% by volume) n=3, alcohol free wax n=2, wax containing alcohol (11% by volume) n=3). After the 2 month period of cosmetic application hair samples from volunteers were collected from both sides of the scalp. Hair samples were washed with n-heptane, and then cut finely into small pieces. All samples were subjected to clean-up by HS-SPME and then GC PCI-MS/MS for analysis of FAEEs. Comparison of FAEE concentrations between treated and untreated hair showed in some instances that application of hair spray or wax products caused an increase in FAEE levels. Products containing alcohol caused a more substantial increase in alcohol metabolite concentrations in hair when compared to alcohol free products. Three volunteers using an alcohol based hairspray in the study experienced a significant increase in FAEE levels (+27.4%, +205.5%, and +1287.5%), with one of the volunteers showing levels below the cut off for 'abstinence' in the untreated scalp portion, and levels above the cut off for 'chronic excessive consumption' in the treated scalp portion. Performance evaluation of ethyl palmitate as sole marker, compared to the sum of four esters approach suggested that the two quantification approaches react in a very similar manner to the application of hair sprays and waxes. We would suggest that the interpretative value of FAEE hair measurements from people reporting the use of alcohol based hairsprays are treated with caution.An Optimized Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry Assay for the Determination of Ethyl Palmitate in Hair

M F Bastiani, L L F Lizot, A C C Da Silva, R Z Hahn, S S Dries, M S Perassolo, M V Antunes, R LindenPMID: 31909801 DOI: 10.1093/jat/bkz085

Abstract

The use of hair as a matrix for the evaluation of chronic ethanol drinking behavior presents the advantage of a longer window of detection and higher specificity when compared to classical biochemical markers. The most recent recommendations the Society of Hair Testing (SOHT) indicate that ethyl palmitate (EtP) hair levels can be used to estimate the ethanol drinking behavior, alternatively to the combined measurement of four main fatty acid ethyl esters. In this study, solid-phase microextraction (SPME) conditions for the extraction of EtP from hair were optimized using response surface analysis, after a Box-Behnken experiment. Analyses were performed by GC-MS. The optimized HS-SPME conditions, using a PDMS-DVB (65 μm) fiber, were pre-adsorption time of 6 min, extraction time of 60 min and incubation temperature of 94°C. The linear range was 0.05 to 3 ng mg-1, with accuracy within 95.15-109.91%. Between-assay and within-assay precision were 8.58-12.53 and 6.12-6.82%, respectively. The extraction yield was 61.3-71.9%. The assay was applied to hair specimens obtained from 46 volunteers, all presenting EtP levels within the linear range of the assay. Using a statistically designed experiment, a sensitive SPME-GC-MS assay for the measurement of EtP in hair was developed and validated, requiring only 20 mg of hair.Determination of ethyl glucuronide and fatty acid ethyl esters in hair samples

David Oppolzer, Mário Barroso, Luís Passarinha, Eugenia GallardoPMID: 27696467 DOI: 10.1002/bmc.3858

Abstract

Hair testing for alcohol biomarkers is an important tool for monitoring alcohol consumption. We propose two methods for assessing alcohol exposure through combined analysis of ethyl glucuronide (EtG) and fatty acid ethyl esters (FAEEs) species (ethyl myristate, palmitate, stearate and oleate) in hair (30 mg). EtG was analysed by liquid chromatography-tandem mass spectrometry, while FAEEs were analysed by gas chromatography-tandem mass spectrometry using electron impact ionization. Both methods were validated according to internationally accepted guidelines. Linearity was proven between 3 and 500 pg/mg for EtG and 30-5000 pg/mg for FAEEs, and the limits of quantification were 3 pg/mg for EtG and 30 pg/mg for each of the four FAEEs. Precision and accuracy were considered adequate, processed EtG samples were found to be stable for up to 96 h left in the injector and processed FAEEs samples for up to 24 h. Matrix effects were not significant. Both methods were applied to the analysis of 15 authentic samples, using the cut-off values proposed by the Society of Hair Testing for interpretation. The results agreed well with the self-reported alcohol consumption in most cases, and demonstrated the suitability of the methods to be applied in routine analysis of alcohol biomarkers, allowing monitoring consumption using low sample amounts.Development and characterization of lipid-polymeric nanoparticles for oral insulin delivery

Débora Sgorla, Anna Lechanteur, Andreia Almeida, Flávia Sousa, Eduardo Melo, Élcio Bunhak, Rubiana Mainardes, Najeh Khalil, Osvaldo Cavalcanti, Bruno SarmentoPMID: 29257904 DOI: 10.1080/17425247.2018.1420050

Abstract

The oral route is widely accepted as the most physiological path for exogenous administration of insulin, as it closely mimic the endogenous insulin pathway. Thus, in this work it is proposed an innovative lipid-polymeric nanocarrier to delivery insulin orally. Areas covered: Nanoparticles were produced through a modified solvent emulsification-evaporation method, using ethyl palmitate and hydroxypropylmethylcellulose acetate succinate as matrix. Lipid-polymeric nanoparticles were around 300 nm in size, negatively charged (-20 mV) and associated insulin with efficiency higher than 80%. Differential scanning calorimetry suggested thermal stability of nanoparticles. In vitro release assays under simulated gastrointestinal conditions resulted in 9% and 14% of insulin released at pH 1.2 during 2 h and at pH 6.8 for 6 h, respectively, demonstrating the ability of those nanoparticles to protect insulin against premature degradation. Importantly, nanoparticles were observed to be safe at potential therapeutic concentrations as did not originate cytotoxicity to intestinal epithelial cells. Lastly, the permeability of nanoencapsulated insulin through Caco-2 monolayers and a triple Caco-2/HT29-MTX/Raji B cell model correlated well with slow release kinetics, and fosters the effectiveness of nanoparticles to promote intestinal absorption of peptidic drugs. Expert opinion: Lipid-polymeric nanoparticles were developed to encapsulate and carry insulin through intestine. Overall, nanoparticles provide insulin stability and intestinal permeability.The 3D model of the lipase/acyltransferase from Candida parapsilosis, a tool for the elucidation of structural determinants in CAL-A lipase superfamily

Maeva Subileau, Anne-Hélène Jan, Hervé Nozac'h, Marina Pérez-Gordo, Véronique Perrier, Eric DubreucqPMID: 26123263 DOI: 10.1016/j.bbapap.2015.06.012

Abstract

Because lipids are hydrophobic, the development of efficient bioconversions in aqueous media free of organic solvents is particularly challenging for green oleochemistry. Within this aim, enzymes exhibiting various abilities to catalyze acyltransfer reaction in water/lipid systems have been identified. Among these, CpLIP2 from Candida parapsilosis has been characterized as a lipase/acyltransferase, able to catalyze acyltransfer reactions preferentially to hydrolysis in the presence of particularly low acyl acceptor concentration and high thermodynamic activity of water (aw>0.9). Lipase/acyltransferases are thus of great interest, being able to produce new esters at concentrations above the thermodynamic equilibrium of hydrolysis/esterification with limited to no release of free fatty acids. Here, we present a 3D model of CpLIP2 based on homologies with crystallographic structures of Pseudozyma antarctica lipase A. Indeed, the two enzymes have 31% of identity in their primary sequence, yielding a same general structure, but different catalytic properties. The quality of the calculated CpLIP2 model was confirmed by several methods. Limited proteolysis confirmed the location of some loops at the surface of the protein 3D model. Directed mutagenesis also supported the structural model constructed on CAL-A template: the functional properties of various mutants were consistent with their structure-based putative involvement in the oxyanion hole, substrate specificity, acyltransfer or hydrolysis catalysis and structural stability. The CpLIP2 3D model, in comparison with CAL-A 3D structure, brings insights for the elucidation and improvement of the structural determinants involved in the exceptional acyltransferase properties of this promising biocatalyst and of homologous enzymes of the same family.2014 consensus for the use of alcohol markers in hair for assessment of both abstinence and chronic excessive alcohol consumption

Pascal KintzPMID: 25475968 DOI: 10.1016/j.forsciint.2014.11.001

Abstract

Quantification of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in meconium for detection of alcohol abuse during pregnancy: Correlation study between both biomarkers

Pamela Cabarcos, María Jesús Tabernero, José Luís Otero, Martha Míguez, Ana María Bermejo, Simona Martello, Nadia De Giovanni, Marcello ChiarottiPMID: 25137651 DOI: 10.1016/j.jpba.2014.07.023

Abstract

This article presents results from 47 meconium samples, which were analyzed for fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) for detection of gestational alcohol consumption. A validated microwave assisted extraction (MAE) method in combination with GC-MS developed in the Institute of Forensic Science (Santiago de Compostela) was used for FAEE and the cumulative concentration of ethyl myristate, ethyl palmitate and ethyl stearate with a cut-off of 600ng/g was applied for interpretation. A simple method for identification and quantification of EtG has been evaluated by ultrasonication followed solid phase extraction (SPE). Successful validation parameters were obtained for both biochemical markers of alcohol intake. FAEE and EtG concentrations in meconium ranged between values lower than LOD and 32,892ng/g or 218ng/g respectively. We have analyzed FAEE and EtG in the same meconium aliquot, enabling comparison of the efficiency of gestational ethanol exposure detection. Certain agreement between the two biomarkers was found as they are both a very specific alcohol markers, making it a useful analysis for confirmation.[Study on the chemical constituents of Viscum ovalifolium]

Ru-Mei Lu, Min-Min Shao, Peng-Ying Liao, Peng LuoPMID: 24620692 DOI:

Abstract

To study the chemical constituents of Viscum ovalifolium.The chemical constituents from Viscum ovalifolium were isolated and purified by silica gel column chromatography, polyamide column chromatography and recrystallization methods. Their structures were elucidated by physicochemical properties and spectral analysis.

Twelve compounds were isolated and their structures were identified as 1-octadecene (1), ethyl palmitate (2), 28-hydrxy-amyrone (3), betulinic acid (4), rutin (5), quercetin (6), beta-amyrinpalmitate (7), lupeol acetate (8), beta-amyrin (9), beta-sitosterol (10), lupeol (11) and oleanolic acid (12).

Compounds 1 - 6 are obtained from this plant for the first time.

Positive findings of ethyl glucuronide in hair of young children from families with addiction background

Fritz Pragst, Franziska Krumbiegel, Denise Thurmann, Lena Westendorf, Maximilian Methling, André Niebel, Sven HartwigPMID: 31965236 DOI: 10.1007/s00414-019-02236-5

Abstract

Small children are expected to be abstinent from alcohol, and children's hair is frequently used as the blank matrix for calibration of the alcohol consumption marker ethyl glucuronide (EtG). The basal EtG concentrations of total abstainers were described to be 0.3-2.1 pg/mg (Pirro et al. 2013). It is examined whether this assumption is valid for children from families with addiction background.In a social support system for families with drug and/or alcohol addicted parents, 161 hair samples from 126 children (age 1-14 years, hair segment 0-3 cm) were analyzed for EtG by a validated LC-MS/MS method (LOD 0.56 pg/mg, LLOQ 2.3 pg/mg). For comparison, ethyl palmitate (EtPa) was measured and hair samples from parents were included. EtG ≥ 3 pg/mg was considered as an alarming result for children.

EtG concentrations between 3.0 and 42.6 pg/mg (mean 9.55 pg/mg, median 6.40 pg/mg) were measured for 25 samples (15.5%, age 22 × 1-5 years, 3 × 9-11 years). Elevated EtPa (0.15-0.46 ng/mg) was found in 6 samples and cocaethylene (0.02-0.07 ng/mg) was detected in 5 samples with high cocaine findings. Hair results of one or both parents indicated drug abuse in 12 from 14 cases (85.7%) if both parents were tested.

Although accidental or voluntary intake of alcoholic beverages cannot be excluded, the external contamination of children's hair by EtG-containing wine and sweat or urine of the alcohol abusing parents is assumed to be the most probable explanation for the positive EtG results in hair of 1-5-year-old children.